molecular formula C20H18ClN5O2 B2875258 N-(4-chlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260986-48-8

N-(4-chlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No. B2875258
CAS RN: 1260986-48-8
M. Wt: 395.85
InChI Key: BLRWGVVZVAMCNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H18ClN5O2 and its molecular weight is 395.85. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

This compound has been associated with the synthesis of 7-amino-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline and naphthyridine-3-carboxylic acids , which are known for their antibacterial properties . These compounds are valuable in the development of new antibacterial agents that can be used to treat various bacterial infections.

Anticancer Activity

Research has indicated that derivatives of N-(4-chlorophenyl)-γ-amino acid , which are structurally related to the compound , exhibit potent in vitro anticancer activity, particularly against non-small cell lung carcinoma cells . These findings open up possibilities for the compound’s use in cancer therapy, especially as an adjuvant to enhance the efficacy of existing chemotherapeutic agents.

Crystal Structure Analysis

The compound’s structural analogs have been used in crystallography to understand molecular interactions and stability . This application is crucial in the field of drug design and development, where understanding the crystal structure of compounds can lead to the creation of more effective pharmaceuticals.

Agricultural Chemicals

Although not directly related to the exact compound, similar structures have been utilized as intermediates in the synthesis of agricultural chemicals, such as fungicides . This suggests potential applications in improving crop protection and yield.

Neurological Research

Compounds with a similar chemical backbone have been used in neurological research, particularly in the study of neurotransmitter systems and neuroreceptors . This could imply potential research applications in neuropharmacology and the development of treatments for neurological disorders.

Cardiovascular Research

The compound’s framework has been employed in cardiovascular research, particularly in the study of soluble guanylate cyclase (sGC) inhibitors . These inhibitors play a role in regulating blood pressure and vascular tension, indicating potential applications in the treatment of hypertension and other cardiovascular diseases.

properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2/c1-2-5-17-23-24-19-20(28)25(15-6-3-4-7-16(15)26(17)19)12-18(27)22-14-10-8-13(21)9-11-14/h3-4,6-11H,2,5,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRWGVVZVAMCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

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